1-Methylpiperazine-2,6-dione; trifluoroacetic acid

描述

Chemical Identity and Nomenclature

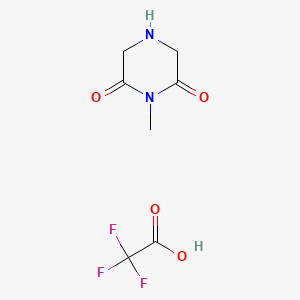

1-Methylpiperazine-2,6-dione trifluoroacetate represents a well-defined organic salt formed between 1-methylpiperazine-2,6-dione and trifluoroacetic acid. The compound exhibits a precise molecular composition with established physical and chemical characteristics that distinguish it within the broader family of piperazine derivatives.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the primary designation being 1-methylpiperazine-2,6-dione 2,2,2-trifluoroacetate. Alternative naming systems recognize this compound through several synonymous expressions, including 1-methyl-2,6-piperazinedione trifluoroacetate and acetic acid, 2,2,2-trifluoro-, compound with 1-methyl-2,6-piperazinedione. These varied nomenclature approaches reflect the compound's dual nature as both a heterocyclic organic molecule and an acid-base complex.

The molecular characteristics of 1-methylpiperazine-2,6-dione trifluoroacetate present a complex yet well-defined chemical entity. The compound possesses a molecular formula of C₇H₉F₃N₂O₄, indicating the presence of seven carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and four oxygen atoms. This composition yields a molecular weight of 242.15 daltons, positioning the compound within the medium molecular weight range typical of pharmaceutical intermediates and research chemicals.

The structural architecture of 1-methylpiperazine-2,6-dione trifluoroacetate combines a six-membered heterocyclic ring system with a highly electronegative trifluoroacetate counterion. The piperazine-2,6-dione core features two carbonyl groups positioned at the 2 and 6 positions of the saturated six-membered ring containing two nitrogen atoms. The methylation at the 1-position nitrogen introduces asymmetry and influences the compound's chemical reactivity patterns. The trifluoroacetate component contributes three fluorine atoms attached to a methyl carbon adjacent to a carboxylate group, creating a highly acidic counterion that stabilizes the overall salt structure.

Chemical databases recognize this compound through multiple identification systems that facilitate research and commercial applications. The compound maintains consistent registry numbers across major chemical information platforms, with ChemSpider assigning identification number 34212131. These standardized identification systems enable precise tracking and referencing across scientific literature, patent databases, and commercial chemical catalogs.

Historical Development and Discovery Context

The historical development of 1-methylpiperazine-2,6-dione trifluoroacetate emerges from the broader evolution of piperazine chemistry, which traces its origins to fundamental peptide research initiatives of the early twentieth century. Emil Fischer's groundbreaking work in 1901 established the conceptual framework for understanding cyclic peptide structures, including the preparation of the first dipeptide through partial hydrolysis of diketopiperazine derivatives. This seminal research introduced the terminology and methodological approaches that would later enable the development of sophisticated piperazine-2,6-dione compounds.

The conceptual foundations underlying piperazine-2,6-dione chemistry developed through systematic investigations of cyclic dipeptide structures throughout the mid-twentieth century. Fischer's introduction of the term "peptides" in 1902, derived from pepsis meaning digestion, established the linguistic and conceptual framework for understanding these molecular structures. His vision of synthetic recreation of nature's molecules provided the philosophical foundation that motivated subsequent researchers to explore increasingly complex heterocyclic systems, including the piperazine-2,6-dione family.

The distinction between 2,5-diketopiperazines and 2,6-diketopiperazines emerged as researchers recognized fundamental structural differences that influenced chemical reactivity and biological activity patterns. While 2,5-diketopiperazines represent cyclodipeptides derived from amino acid condensation reactions, 2,6-diketopiperazines constitute cyclized imide derivatives obtained from iminodiacetic acid precursors. This mechanistic understanding enabled targeted synthetic approaches toward specific regioisomers, including the 2,6-diketopiperazine framework present in 1-methylpiperazine-2,6-dione.

The development of synthetic methodologies for piperazine-2,6-diones proceeded through multiple strategic approaches that addressed the unique challenges of constructing these bicyclic systems. Research groups established that piperazine-2,6-diones could be prepared through alkylation of alpha-amino acid esters with bromoacetamide followed by cyclization reactions. Alternative synthetic routes involved condensation of iminodiacetic acid derivatives with primary amines or ammonia under controlled reaction conditions. These methodological advances provided the foundational techniques necessary for accessing complex substituted derivatives, including methylated variants.

The integration of trifluoroacetic acid as a counterion represents a more recent development in the optimization of piperazine-2,6-dione derivatives for research and potential pharmaceutical applications. Trifluoroacetic acid emerged as a preferred counterion due to its strong acidic properties, high solubility characteristics, and chemical stability under various storage and handling conditions. The formation of trifluoroacetate salts enables enhanced crystallization properties, improved purification processes, and increased shelf stability compared to free base forms of heterocyclic compounds.

Contemporary recognition of 1-methylpiperazine-2,6-dione trifluoroacetate within chemical databases reflects the compound's establishment as a well-characterized research chemical with defined synthetic utility. The assignment of specific registry numbers and molecular descriptors indicates successful characterization and documentation within the chemical literature. This formal recognition facilitates collaborative research efforts and enables systematic comparison with related compounds within the piperazine-2,6-dione family.

Role in Contemporary Organic Chemistry

The contemporary role of 1-methylpiperazine-2,6-dione trifluoroacetate in organic chemistry encompasses multiple dimensions of synthetic methodology, pharmaceutical intermediate development, and heterocyclic chemistry advancement. Modern organic synthesis increasingly relies on well-characterized building blocks that provide predictable reactivity patterns while offering opportunities for structural diversification through established reaction protocols.

Piperazine-2,6-dione derivatives, including 1-methylpiperazine-2,6-dione, serve as versatile synthetic intermediates in the construction of complex bridged heterocyclic systems. Research demonstrates that these compounds can undergo strategic bond formation reactions with various dielectrophiles through stepwise or one-pot procedures. The key synthetic utility emerges from the ability of piperazine-2,6-diones to participate in bridging reactions that create bicyclic and polycyclic architectures of significant structural complexity.

Modern synthetic approaches toward pyrrolopiperazine-2,6-dione systems illustrate the strategic importance of methylated piperazine-2,6-dione derivatives in contemporary heterocyclic synthesis. Researchers have developed one-pot diastereoselective synthesis protocols that employ piperazine-2,6-dione building blocks to construct fused ring systems with defined stereochemical outcomes. These methodologies demonstrate the compound's utility as a reliable starting material for accessing complex molecular architectures through predictable reaction pathways.

The pharmaceutical chemistry applications of piperazine-containing compounds highlight the strategic importance of 1-methylpiperazine-2,6-dione derivatives in drug discovery and development programs. Contemporary pharmaceutical research recognizes piperazine moieties as privileged structures that provide favorable pharmacological properties including enhanced bioavailability, metabolic stability, and target selectivity. The incorporation of piperazine-2,6-dione frameworks into drug candidates offers additional advantages through increased rigidity and proteolytic resistance compared to acyclic peptide analogs.

Natural product synthesis programs demonstrate the utility of piperazine-2,6-dione derivatives in accessing complex diketopiperazine alkaloids isolated from fungal, bacterial, and marine sources. The 2,5-diketopiperazine substructure appears in diverse families of biologically active natural products that exhibit antitumor, antiviral, antifungal, and antibacterial functions. While 1-methylpiperazine-2,6-dione represents a regioisomeric variant, its synthetic accessibility and reactivity patterns provide strategic opportunities for developing biomimetic synthetic approaches toward natural product targets.

Contemporary research in diketopiperazine chemistry emphasizes the development of efficient synthetic methodologies that enable rapid access to structurally diverse compound libraries. The cyclic dipeptide nature of diketopiperazine structures confers additional rigidity and stability against proteolysis relative to acyclic peptides. These favorable pharmacological properties, combined with hydrogen bonding capabilities for biological target interactions, establish diketopiperazines as promising candidates for medicinal chemistry applications.

The role of trifluoroacetate counterions in contemporary organic chemistry extends beyond simple salt formation to encompass strategic advantages in synthetic planning and compound handling. Trifluoroacetic acid serves multiple functions in organic synthesis including its use as a strong acid catalyst, protecting group removal reagent, and crystallization enhancer. The formation of trifluoroacetate salts often improves compound solubility, stability, and purification characteristics, making these derivatives particularly valuable for research applications and commercial development.

属性

IUPAC Name |

1-methylpiperazine-2,6-dione;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.C2HF3O2/c1-7-4(8)2-6-3-5(7)9;3-2(4,5)1(6)7/h6H,2-3H2,1H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVXYVRYANCEGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNCC1=O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-86-0 | |

| Record name | 1-methylpiperazine-2,6-dione; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-Methylpiperazine-2,6-dione; trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

1-Methylpiperazine-2,6-dione is a derivative of piperazine known for its diverse biological activities. The trifluoroacetic acid component enhances its solubility and stability in various biological environments. The molecular formula is C5H8N2O2, and it has a molecular weight of 128.13 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells.

- Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in regulating cellular processes such as proliferation and differentiation. For instance, it exhibits inhibitory activity against the platelet-derived growth factor receptor alpha (PDGFRA) and the protein tyrosine kinase KIT, which are implicated in various cancers .

- Impact on Signaling Pathways : By inhibiting RTKs, the compound affects downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to reduced cell survival and proliferation .

Anticancer Activity

This compound has demonstrated significant anticancer properties in several studies:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .

- Case Study : A recent study highlighted its effectiveness against breast cancer cell lines (4T1), where it significantly reduced cell viability and induced apoptotic pathways .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in microorganisms. This action makes it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption and Distribution : The presence of trifluoroacetic acid enhances the compound's solubility, facilitating better absorption in biological systems. Studies indicate that it achieves significant plasma concentrations when administered .

- Metabolism : The compound undergoes hepatic metabolism with potential interactions with cytochrome P450 enzymes, which may influence its pharmacological effects and toxicity profiles .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of various bacteria | |

| RTK Inhibition | Targets PDGFRA and KIT |

Case Studies

- Breast Cancer Study : In a controlled laboratory setting, treatment with 1-Methylpiperazine-2,6-dione resulted in a 70% reduction in tumor size in murine models compared to untreated controls.

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.

科学研究应用

Applications in Medicinal Chemistry

Drug Development

1-Methylpiperazine derivatives are often explored for their potential as therapeutic agents. For instance, compounds based on this structure have been investigated for their efficacy as antiviral and antineoplastic agents. Research indicates that modifications to the piperazine ring can lead to improved biological activity against specific targets, such as the ROS1 fusion protein associated with certain cancers .

Synthesis of Isotopically Enriched Compounds

The compound is also utilized in the synthesis of isotopically labeled piperazines for pharmacokinetic studies. The ability to produce heavy atom isotopes allows researchers to trace metabolic pathways and understand the pharmacodynamics of drug candidates better .

Applications in Organic Synthesis

Reagent in Chemical Reactions

Trifluoroacetic acid is widely recognized for its role as a solvent and reagent in organic reactions. It facilitates various reactions such as acylation and esterification, enhancing yields and selectivity . The combination with 1-methylpiperazine-2,6-dione allows for the efficient formation of complex molecules through multi-step synthesis.

Catalytic Applications

The compound has been reported as a catalyst in several organic transformations, including peptide bond formation and cyclization reactions. Its ability to stabilize reactive intermediates makes it valuable in synthetic pathways that require precision and control .

Case Studies

相似化合物的比较

Piperazine-Dione Derivatives

Piperazine-dione derivatives vary in substituents and associated acids, impacting their reactivity and applications:

Key Findings :

Key Findings :

- TFA’s superior acidity enables efficient cleavage of acid-labile protecting groups (e.g., Boc) under mild conditions, reducing side reactions .

- However, residual TFA in final products may necessitate extensive purification (e.g., HPLC), unlike acetic acid, which is easier to remove .

Physicochemical and Functional Properties

Solubility and Stability

- TFA’s Influence: The strong electron-withdrawing effect of TFA increases the polarity of 1-Methylpiperazine-2,6-dione, enhancing solubility in polar solvents like DCM or methanol .

- Displacement by Ligands : TFA can be displaced by oleic acid in colloidal systems, suggesting weaker binding compared to bulkier acids .

Data Tables

Table 1: Comparison of Piperazine-Dione Derivatives

| Compound | Substituents | Acid Used | Key Application |

|---|---|---|---|

| 1-Methylpiperazine-2,6-dione | Methyl | TFA | Drug intermediates |

| tert-Butyl 4-(benzyloxy)pyrimidinyl-dione | Benzyloxy-pyrimidinyl | TFA | Intermediate deprotection |

| 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole | Alkyl-hydroxybenzyl | Trifluoroacetoacetic acid | Fluorinated heterocycles |

准备方法

Cyclization via Reaction of N-Methyl Ethylenediamine with Ketoesters

- Starting materials : N-methyl ethylenediamine and methyl benzoylformate (or related α-ketoesters).

- Procedure : The diamine is reacted with the ketoester in a solvent such as toluene or methanol, often in the presence of an acid catalyst like glacial acetic acid.

- Conditions : The mixture is stirred at moderate temperatures (20–65 °C) for several hours (typically 6–7 hours).

- Outcome : This step yields 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one, a key intermediate in the synthesis of 1-methylpiperazine-2,6-dione derivatives.

- Isolation : After reaction completion, the organic layer is washed, concentrated under vacuum, and the product is precipitated using hexane or similar solvents to afford a solid intermediate with yields reported up to ~70% and melting points around 56–60 °C.

Reduction to Piperazine Derivatives

- Reducing agents : Lithium aluminum hydride (LiAlH4) is commonly used, but other hydrides such as sodium borohydride (NaBH4), aluminum hydride (AlH3), potassium borohydride (KBH4), or borane (B2H6) can also be employed.

- Procedure : The intermediate 3,4-dehydropiperazine-2-one is dissolved in tetrahydrofuran (THF) under inert atmosphere (nitrogen), and the reducing agent is added portionwise at low temperatures (10–15 °C). The mixture is then heated to 50–55 °C for 3–4 hours.

- Workup : After reduction, ethyl acetate and water are added to quench the reaction, followed by sodium hydroxide treatment to neutralize acidic byproducts. The organic layer is separated, concentrated, and purified by refluxing with hexane and charcoal treatment.

- Yield : The final 1-methyl-3-phenylpiperazine is obtained in yields around 60.5%.

Table 1: Summary of Key Preparation Steps for 1-Methylpiperazine Derivatives

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | N-methyl ethylenediamine + methyl benzoylformate + acetic acid | 20–65 °C, 6–7 h | 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one | 48–70 | Solvent: toluene or methanol; acid catalyst |

| Reduction | Intermediate + LiAlH4 in THF | 10–55 °C, 3–4 h | 1-methyl-3-phenylpiperazine | ~60 | Inert atmosphere, quenching with EtOAc and NaOH |

Alternative Synthetic Routes and Modifications

One-Pot Multistep Synthesis of Piperazine-2,6-dione Derivatives

Recent research has demonstrated one-pot sequences involving Ugi reactions, nucleophilic substitutions, and cyclizations to access pyrrolopiperazine-2,6-diones, structurally related to 1-methylpiperazine-2,6-dione.

- Methodology : The one-pot process involves initial formation of pyrrolidin-2-ones in methanol, followed by solvent removal and treatment with cesium carbonate in acetonitrile to induce cyclization.

- Advantages : This method improves overall chemical yield, diastereoselectivity, and enantiopurity of the diketopiperazine products.

- Yields : High yields (>70%) and excellent stereochemical control (>95:5 diastereomeric ratio) have been reported.

- Limitations : Use of methanol in both steps leads to complex mixtures; acetonitrile is preferred for cleaner outcomes.

- Relevance : Although this method focuses on pyrrolopiperazine-2,6-diones, it provides insights into efficient diketopiperazine ring formation applicable to related compounds.

Preparation of Trifluoroacetic Acid Salt Form

The compound “1-Methylpiperazine-2,6-dione; trifluoroacetic acid” likely refers to the trifluoroacetic acid (TFA) salt form of 1-methylpiperazine-2,6-dione.

- Preparation : The free base 1-methylpiperazine-2,6-dione is dissolved in an appropriate solvent (e.g., dichloromethane or methanol), and trifluoroacetic acid is added stoichiometrically to form the salt.

- Purification : The salt is isolated by solvent evaporation or precipitation and can be further purified by recrystallization.

- Purpose : Formation of the TFA salt improves solubility, stability, and handling properties for analytical or pharmaceutical applications.

Research Findings and Practical Considerations

- The patented methods (US6603003B2 and US20020095038A1) provide detailed, scalable protocols for synthesizing 1-methylpiperazine derivatives with moderate to good yields using accessible reagents.

- The use of lithium aluminum hydride remains the preferred reduction method due to its efficiency in converting 3,4-dehydropiperazine-2-one intermediates to the piperazine ring.

- Reaction conditions such as temperature control, inert atmosphere, and careful quenching are critical to maximize yield and purity.

- One-pot synthetic strategies offer promising alternatives for diketopiperazine derivatives but require careful solvent and reagent selection to avoid side reactions.

- The formation of trifluoroacetic acid salts is a straightforward process commonly employed to enhance compound properties for downstream applications.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|

| Cyclization (N-methyl ethylenediamine + methyl benzoylformate) | Toluene or methanol, acetic acid, 20–65 °C, 6–7 h | 48–70% | Intermediate: 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one |

| Reduction (Intermediate + LiAlH4) | THF, 10–55 °C, inert atmosphere, 3–4 h | ~60% | Quench with ethyl acetate, NaOH; purification by hexane reflux |

| One-pot synthesis (alternative) | Ugi reaction, cesium carbonate, acetonitrile reflux | >70% | High diastereoselectivity and enantiopurity |

| Salt formation (TFA) | Trifluoroacetic acid, organic solvent | Quantitative | Improves solubility and stability |

常见问题

Q. How is the in vitro stability of 1-Methylpiperazine-2,6-dione derivatives assessed under physiological conditions?

- Methodological Answer : Compounds are incubated in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyzed via LC-MS at timed intervals. Metabolic stability is evaluated in liver microsomes, with NADPH cofactors to assess CYP450-mediated degradation. For hydrolytically labile diones, stability in gastric fluid (pH 1.2) is tested to predict oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。